tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate
Brand Name: Vulcanchem
CAS No.: 697306-52-8
VCID: VC4123767
InChI: InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-10-6-5-7-11(8-10)14-4/h5-8,14H,9H2,1-4H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)NCC1=CC(=CC=C1)NC
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31

tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate

CAS No.: 697306-52-8

Cat. No.: VC4123767

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31

* For research use only. Not for human or veterinary use.

tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate - 697306-52-8

Specification

CAS No. 697306-52-8
Molecular Formula C13H20N2O2
Molecular Weight 236.31
IUPAC Name tert-butyl N-[[3-(methylamino)phenyl]methyl]carbamate
Standard InChI InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-10-6-5-7-11(8-10)14-4/h5-8,14H,9H2,1-4H3,(H,15,16)
Standard InChI Key ZQXWQYJMRPGKGM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=CC(=CC=C1)NC
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC(=CC=C1)NC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate features a carbamate group (-O-C(=O)-N-\text{-O-C(=O)-N-}) bonded to a tert-butyl moiety ((CH3)3C-(\text{CH}_3)_3\text{C-}) and a 3-(methylamino)benzyl group. The methylamino substituent at the meta position of the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Molecular Formula and Weight

  • Molecular Formula: C13H20N2O2\text{C}_{13}\text{H}_{20}\text{N}_{2}\text{O}_{2}

  • Molecular Weight: 236.31 g/mol.

Physicochemical Properties

PropertyValue/DescriptionSource Compound Analogy
Density~1.06 g/cm³ (predicted)tert-Butyl N-[[3-(aminomethyl)phenyl]methyl]-N-methylcarbamate
Boiling Point~360–364°C (estimated)tert-Butyl 3-(isobutylamino)phenyl(methyl)carbamate
pKa~9.0 (amine group)Similar methylamino derivatives
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)Carbamate general behavior

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of tert-butyl carbamates typically involves protecting amine groups with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions. For this compound, a plausible pathway includes:

  • Substrate Preparation: 3-(Methylamino)benzyl alcohol is reacted with thionyl chloride (SOCl2\text{SOCl}_2) to form 3-(methylamino)benzyl chloride.

  • Carbamate Formation: The chloride intermediate reacts with tert-butyl carbamate in the presence of a base (e.g., triethylamine) to yield the target compound.

Reaction Conditions

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Temperature: 0–25°C to minimize side reactions.

  • Yield: ~60–75% (estimated from analogous syntheses) .

Industrial Production

Large-scale synthesis may employ continuous flow reactors to enhance mixing and heat transfer, optimizing reproducibility and yield. Automated systems ensure precise stoichiometric control, particularly critical for maintaining the integrity of the tert-butyl group .

Chemical Reactivity and Functionalization

Hydrolysis

The carbamate group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis: Yields 3-(methylamino)benzylamine and tert-butanol.

    C13H20N2O2+H2OH+C7H10N2+(CH3)3COH+CO2\text{C}_{13}\text{H}_{20}\text{N}_{2}\text{O}_{2} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_7\text{H}_{10}\text{N}_2 + (\text{CH}_3)_3\text{COH} + \text{CO}_2
  • Basic Hydrolysis: Produces the corresponding sodium salt of the amine .

Nucleophilic Substitution

The tert-butyl group can be replaced by nucleophiles (e.g., amines, alcohols) under Lewis acid catalysis (e.g., BF3OEt2\text{BF}_3 \cdot \text{OEt}_2):

Boc-protected amine+NuBF3Nu-substituted amine+(CH3)3COH\text{Boc-protected amine} + \text{Nu}^- \xrightarrow{\text{BF}_3} \text{Nu-substituted amine} + (\text{CH}_3)_3\text{COH}

Comparison with Related Carbamates

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Features
tert-Butyl N-{[3-(methylamino)phenyl]methyl}carbamate697306-52-8C13H20N2O2\text{C}_{13}\text{H}_{20}\text{N}_{2}\text{O}_{2}236.31Meta-substituted methylamino group
tert-Butyl N-[[3-(aminomethyl)phenyl]methyl]-N-methylcarbamate954238-64-3C14H22N2O2\text{C}_{14}\text{H}_{22}\text{N}_{2}\text{O}_{2}250.34Additional methyl group on nitrogen
tert-Butyl 3-(isobutylamino)phenyl(methyl)carbamate1246644-45-0C16H26N2O2\text{C}_{16}\text{H}_{26}\text{N}_{2}\text{O}_{2}278.39Isobutylamino substituent

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